REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10](O)[C:9]2[C:4](=[CH:5][C:6]([C:13]([F:16])([F:15])[F:14])=[CH:7][CH:8]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:19]>>[CH3:1][C:2]1[CH:11]=[C:10]([Cl:19])[C:9]2[C:4](=[CH:5][C:6]([C:13]([F:16])([F:15])[F:14])=[CH:7][CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
CC1=NC2=CC(=CC=C2C(=C1)O)C(F)(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured on ice
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethylacetate
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Type
|
WASH
|
Details
|
the organic phase was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield 1.1 g (4.4 mmol, quantitative) which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=CC(=CC=C2C(=C1)Cl)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |